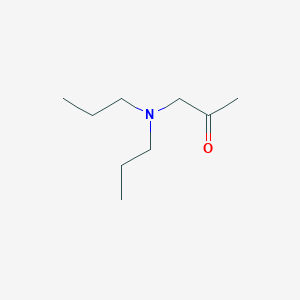

![molecular formula C21H22BrNO3 B1346535 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-78-3](/img/structure/B1346535.png)

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

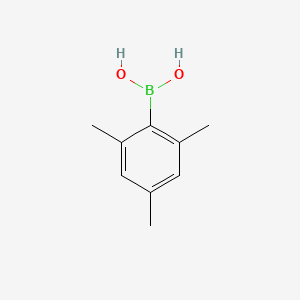

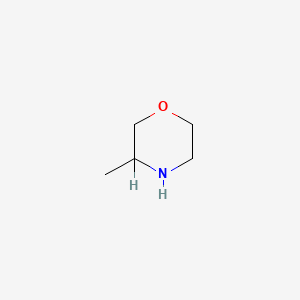

“4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the linear formula C21H22BrNO3 . It has a molecular weight of 416.31 . The compound is characterized by its IUPAC name (4-bromophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22BrNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .

Applications De Recherche Scientifique

Antitubercular Properties

A significant application of related structures involves antitubercular drug candidates like BTZ043, which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase in Mycobacterium tuberculosis. The structural elucidation of BTZ043, showing promise as an antitubercular agent, highlights the importance of such compounds in tackling tuberculosis. Clinical isolates of Mycobacterium tuberculosis across European hospitals have shown uniform susceptibility to benzothiazinones, establishing a baseline before the clinical trials of BTZ043, further underscoring their potential in treating tuberculosis without resistance development (Richter et al., 2022; Pasca et al., 2010).

Antiviral Evaluation

Compounds with a similar structural motif have been evaluated for their antiviral activity. N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules. This suggests potential application in the development of antiviral drugs, especially in the context of current global health challenges (Apaydın et al., 2020).

Antineoplastic Development

The synthesis of novel morpholine conjugated benzophenone analogues has shown significant anti-proliferative activity against various neoplastic cells, indicating a potential role in cancer therapy. These findings suggest that alterations in the chemical structure of benzophenone derivatives can lead to compounds with significant anti-mitogenic activity, which may contribute to the development of new therapeutic agents for cancer (Al‐Ghorbani et al., 2017).

Water-Soluble Carcinogenic Dye Removal

Research has also explored the application of related compounds in environmental science, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines using a calix[4]arene-based polymer. This demonstrates the compound's utility beyond pharmaceutical applications, showing potential in addressing environmental pollution and enhancing water treatment technologies (Akceylan et al., 2009).

Mécanisme D'action

- The primary targets of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone are not explicitly mentioned in the available literature. However, we know that indole derivatives often interact with various receptors due to their aromatic nature and structural similarity to important drug molecules .

- However, indole derivatives have been associated with diverse activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

(4-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGQTRKIKJMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642855 |

Source

|

| Record name | (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |

CAS RN |

898757-78-3 |

Source

|

| Record name | Methanone, (4-bromophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

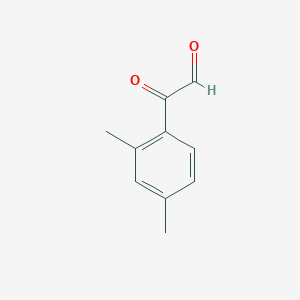

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

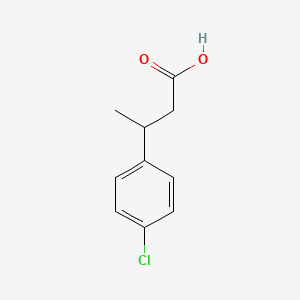

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

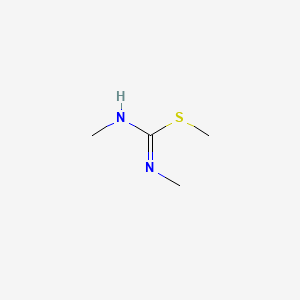

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)